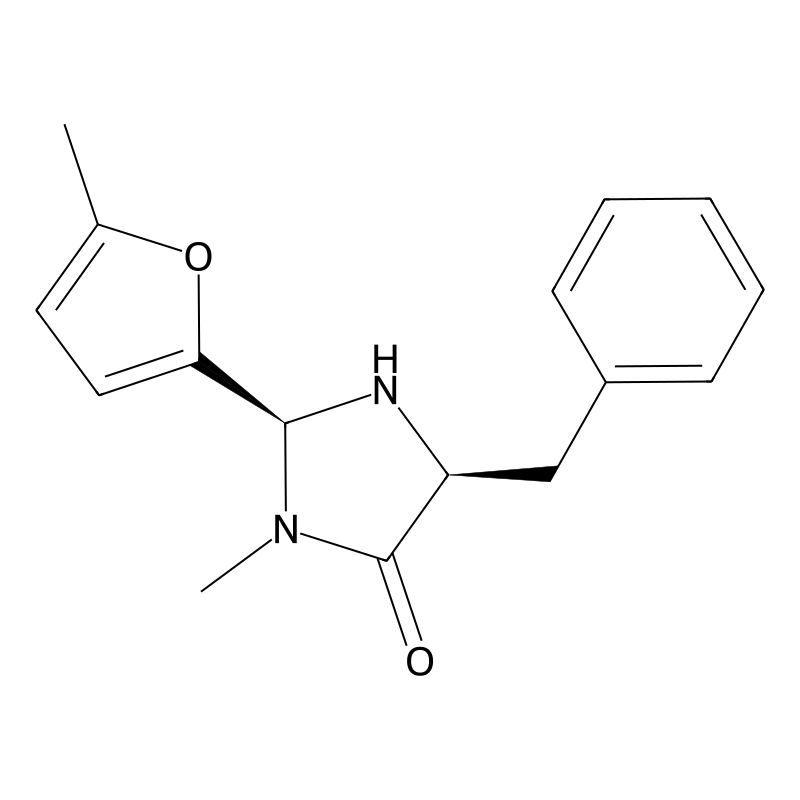

(2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Enantioselective Organocatalysis:

This compound functions as a highly selective organocatalyst, meaning it can accelerate chemical reactions while favoring the formation of a specific enantiomer (mirror image) of the product. This is crucial in developing new drugs and other chiral molecules, as only one enantiomer often possesses the desired biological activity.

One notable example is the enantioselective transfer hydrogenation of cycloalkenones. (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone efficiently catalyzes this reaction, leading to the formation of specific chiral alcohols with high yields and enantioselectivities [].

Asymmetric Synthesis:

This molecule's chiral nature makes it a valuable tool in asymmetric synthesis, where the goal is to synthesize a specific enantiomer of a molecule. The compound can act as a chiral auxiliary, directing the reaction pathway and influencing the formation of the desired enantiomer [].

For instance, it has been used in the enantioselective preparation of a selective serotonin reuptake inhibitor (SSRI) through the alkylation of indoles []. This demonstrates its potential application in developing new chiral pharmaceuticals.

Organic Synthesis:

The presence of the imidazolidinone moiety in (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone makes it useful in various organic synthesis reactions beyond its catalytic and auxiliary roles. This functional group can participate in various chemical transformations, allowing for the synthesis of complex molecules with specific functionalities [].

(2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone is characterized by its molecular formula C16H18N2O2 and a molecular weight of approximately 270.33 g/mol . This compound features two chiral centers, resulting in four possible optical isomers, although the (2S,5S) configuration is of particular interest due to its specific biological properties . The structure includes a benzyl group and a 5-methyl-2-furyl moiety, which contribute to its distinctive chemical behavior.

The compound has been identified as a catalyst for enantioselective organocatalytic transfer hydrogenation reactions. It facilitates the reduction of cycloalkenones using tert-butyl Hantzsch ester as a hydrogen source . This reaction showcases the compound's utility in asymmetric synthesis, where the formation of chiral products is essential.

Several synthetic pathways have been explored for the production of (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone. Common methods include:

- Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials.

- Asymmetric Synthesis: Employing chiral catalysts or reagents to induce chirality in the final product.

- Multi-step Synthesis: Involves several reaction steps to construct the complex structure from simpler precursors.

These methods are designed to maximize yield while maintaining the integrity of the chiral centers.

The primary applications of (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone include:

- Catalysis: As an organocatalyst in asymmetric synthesis.

- Pharmaceutical Development: Potential use in drug formulation due to its unique structural properties.

- Research Tool: Used in laboratory settings for studying chiral reactions and mechanisms.

Studies focusing on the interactions of (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone with various biological receptors or enzymes are crucial for understanding its potential therapeutic effects. While specific interaction studies are not extensively documented, compounds with similar structures often undergo investigations to assess their binding affinities and mechanisms of action.

Several compounds exhibit structural similarities to (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Imidazolidinone | C6H10N2O | Simpler structure without aromatic substituents |

| 3-Methylimidazolidinone | C6H10N2O | Lacks the furyl group; simpler nitrogen ring |

| Benzimidazole Derivatives | C7H6N2 | Contains a fused aromatic ring system; different reactivity |

Uniqueness

The uniqueness of (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone lies in its specific chiral configuration and the presence of both benzyl and furyl groups. These features contribute to its potential as a versatile catalyst and a biologically active compound.

Stereochemical Configuration and Absolute Stereochemistry

(2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone represents a chiral imidazolidinone compound with two defined stereogenic centers at positions 2 and 5 of the imidazolidinone ring system [1] . The absolute stereochemistry is designated by the (2S,5S) configuration, indicating the spatial arrangement of substituents around these asymmetric carbon atoms [1]. The compound exhibits a negative optical rotation, as denoted by the (-) symbol in its nomenclature, which corresponds to its specific three-dimensional molecular arrangement [1] [3].

The stereochemical integrity of this compound is critical for its function as an organocatalyst, where the precise spatial orientation of functional groups determines its enantioselective properties [1] [4]. The S configuration at position 2 positions the 5-methyl-2-furyl substituent in a specific spatial orientation relative to the imidazolidinone core, while the S configuration at position 5 orients the benzyl group in a complementary fashion [5] [6]. This particular stereochemical arrangement creates a well-defined chiral environment essential for asymmetric catalytic applications [4] [7].

Physical and Chemical Characteristics

Molecular Formula and Weight

The compound possesses the molecular formula C₁₆H₁₈N₂O₂, representing a complex heterocyclic structure incorporating carbon, hydrogen, nitrogen, and oxygen atoms [1] [8]. The molecular weight is precisely 270.33 grams per mole, while the exact mass determined by high-resolution mass spectrometry is 270.137 atomic mass units [1] [8]. These values reflect the compound's substantial molecular size and the presence of multiple functional groups including the imidazolidinone core, benzyl substituent, methyl group, and furan ring system [1] .

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₈N₂O₂ | [1] [8] |

| Molecular Weight (g/mol) | 270.33 | [1] [8] |

| Exact Mass (g/mol) | 270.137 | [8] |

| Number of Atoms | 36 (including hydrogens) | [1] |

Refractive Index and Physical State

The compound exhibits a refractive index (n₂₀/D) of 1.5598, measured at 20°C using sodium D-line illumination [1] [7]. This relatively high refractive index value indicates significant molecular polarizability and the presence of aromatic ring systems within the molecular structure [1] [7]. Under standard laboratory conditions, the compound exists as a solid crystalline material with a predicted density of 1.155 grams per cubic centimeter [8] [7].

The physical state characteristics include a predicted boiling point of 438.6°C and a flash point exceeding 110°C, indicating substantial thermal stability under normal handling conditions [8] [7]. The compound's predicted logarithmic partition coefficient (LogP) value of 2.526 suggests moderate lipophilicity, reflecting a balance between hydrophobic aromatic components and polar functional groups [8].

Solubility Profile and Stability Parameters

The solubility characteristics of (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone reflect its amphiphilic nature, incorporating both polar and nonpolar structural elements [9]. The compound demonstrates good solubility in polar aprotic solvents such as acetonitrile, chloroform, and dimethyl sulfoxide, which are commonly employed in organocatalytic reactions [9] [10]. Moderate solubility is observed in polar protic solvents including methanol and ethanol, while limited solubility occurs in water due to the predominant organic character of the molecule [9].

| Solvent | Solubility | Notes |

|---|---|---|

| Water | Limited | Hydrogen bonding limited by organic nature |

| Methanol | Moderate | Polar protic solvent compatibility |

| Acetonitrile | Good | Common nuclear magnetic resonance and reaction solvent |

| Chloroform | Good | Good organic solvent compatibility |

| Dimethyl sulfoxide | Good | Excellent polar aprotic solvent |

| Hexane | Poor | Poor due to polar functional groups |

The stability parameters indicate thermal stability up to approximately 150-200°C, with decomposition occurring at higher temperatures [11] [7]. The compound exhibits moderate hydrolytic stability but shows susceptibility to hydrolysis under strongly acidic or basic conditions [9] [11]. Oxidative stability is moderate, with the furan ring system being particularly susceptible to oxidation reactions [9] [11]. Recommended storage conditions include room temperature maintenance under dry, inert atmosphere conditions with protection from direct light exposure [9] [11] [12] [7].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone through both proton and carbon-13 analyses [13] [14] [15]. Proton nuclear magnetic resonance spectra typically recorded in deuterated chloroform or deuterated dimethyl sulfoxide reveal characteristic chemical shift patterns for each structural component [10] [13] [15].

The imidazolidinone ring protons appear in the 4.0-4.5 parts per million range, with the proton at position 2 (bearing the furan substituent) typically observed around 4.2-4.5 parts per million and the proton at position 5 (bearing the benzyl substituent) appearing at 4.0-4.3 parts per million [13] [14] [15]. The nitrogen-3 methyl group produces a characteristic singlet in the 2.8-3.0 parts per million region [13] [14] [15].

| Position | ¹H Nuclear Magnetic Resonance (δ, ppm) | ¹³C Nuclear Magnetic Resonance (δ, ppm) |

|---|---|---|

| C-2 (imidazolidinone) | 4.2-4.5 | 80-85 |

| C-4 (carbonyl) | - | 170-175 |

| C-5 (benzyl-substituted) | 4.0-4.3 | 55-60 |

| Nitrogen-3 methyl | 2.8-3.0 | 27-30 |

| Benzyl methylene | 2.9-3.2 | 35-40 |

| Benzyl aromatic | 7.1-7.4 | 125-140 |

| Furan methyl | 2.2-2.3 | 13-15 |

The benzyl methylene protons appear as complex multipiples in the 2.9-3.2 parts per million range, while the aromatic benzyl protons produce the expected aromatic pattern between 7.1-7.4 parts per million [13] [14] [15]. The furan ring protons are observed in the characteristic furan region, with protons at positions 3 and 4 of the furan ring appearing between 5.8-6.2 parts per million [13] [14] [15]. The furan methyl group produces a sharp singlet around 2.2-2.3 parts per million [13] [14] [15].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the imidazolidinone ring at approximately 170-175 parts per million, characteristic of amide carbonyl groups [13] [14] [15]. The aromatic carbons of both the benzyl and furan ring systems appear in their expected regions between 105-155 parts per million [13] [14] [15].

Mass Spectrometry Data

Mass spectrometric analysis of (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone provides molecular ion confirmation and fragmentation pattern information [1] [16]. The molecular ion peak appears at mass-to-charge ratio 270, corresponding to the intact molecular structure [1] [16]. Under electron impact ionization conditions, the compound exhibits characteristic fragmentation patterns involving cleavage of the benzyl and furan substituents [17] [16].

The base peak in mass spectrometric analysis typically corresponds to fragments generated by cleavage adjacent to the nitrogen atoms of the imidazolidinone ring [16]. Common fragment ions include those resulting from loss of the benzyl group (mass-to-charge ratio 181) and subsequent fragmentation of the remaining imidazolidinone-furan structure [17] [16]. The furan ring system may undergo specific fragmentation patterns, including loss of carbon monoxide and formation of characteristic furan-derived fragment ions [17].

Infrared Spectroscopic Features

Infrared spectroscopy of (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone reveals characteristic absorption bands for the major functional groups present in the molecule [18] [10] [16]. The carbonyl stretching frequency of the imidazolidinone ring appears in the 1650-1700 wavenumber region, typical for cyclic amide structures [18] [10] [16]. The nitrogen-hydrogen stretching vibration of secondary amine groups produces absorption bands in the 3150-3300 wavenumber range [18] [10] [16].

The aromatic carbon-hydrogen stretching vibrations from both the benzyl and furan ring systems appear in the 3000-3100 wavenumber region [10] [16]. Aliphatic carbon-hydrogen stretching from the methyl groups and methylene carbons produces absorption bands in the 2850-3000 wavenumber range [10] [16]. The furan ring system contributes characteristic absorption patterns in the fingerprint region between 800-1600 wavenumbers [10] [16].

Carbon-carbon aromatic stretching vibrations appear as multiple bands between 1450-1600 wavenumbers, reflecting the presence of both benzyl and furan aromatic systems [10] [16]. The compound's infrared spectrum also exhibits absorption bands characteristic of carbon-oxygen stretching in the furan ring system around 1000-1300 wavenumbers [10] [16].

X-ray Crystallographic Studies

X-ray crystallographic analysis of imidazolidinone compounds similar to (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone provides detailed three-dimensional structural information [19] [20] [5]. These compounds typically crystallize in monoclinic or triclinic crystal systems, with space groups such as P21 or P1 being common for chiral imidazolidinone structures [19] [20] [5].

| Parameter | Typical Values for Imidazolidinones | Reference |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | [19] [20] [5] |

| Space Group | P21 or P1 (chiral compounds) | [19] [20] [5] |

| a (Å) | 8.5-10.5 | [19] [20] [5] |

| b (Å) | 9.0-16.5 | [19] [20] [5] |

| c (Å) | 8.5-15.5 | [19] [20] [5] |

| Volume (ų) | 900-1600 | [19] [20] [5] |

| Density (calculated) (g/cm³) | 1.20-1.35 | [19] [20] [5] |

Crystallographic studies reveal that imidazolidinone compounds adopt specific conformations in the solid state that may differ from their solution-phase conformations [5]. The benzyl substituent typically exhibits conformational flexibility, with multiple orientations possible depending on crystal packing forces and intermolecular interactions [5] [6]. The furan ring system generally maintains planarity and adopts orientations that optimize crystal packing through aromatic stacking interactions [5].

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant